5-Acetoxy-7-hydroxyflavone
Overview
Description
5-Acetoxy-7-hydroxyflavone is a naturally occurring flavonoid compound, characterized by its yellow crystalline powder form. It is known for its strong antioxidant and anti-inflammatory properties, making it a significant compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetoxy-7-hydroxyflavone can be synthesized through the acetylation of 7-hydroxyflavone. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the heartwoods of Pinus armandii. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride; alcoholic solvents.
Substitution: Sodium methoxide; methanol as solvent.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Hydroxyflavones.
Scientific Research Applications
5-Acetoxy-7-hydroxyflavone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant properties, which help in protecting cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer properties, showing potential in the treatment of various diseases.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 5-Acetoxy-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating cell cycle regulatory proteins and inhibiting cell proliferation.
Comparison with Similar Compounds
7-Hydroxyflavone: Lacks the acetoxy group, resulting in different chemical reactivity and biological activity.
5,7-Dihydroxyflavone (Chrysin): Contains an additional hydroxyl group, enhancing its antioxidant properties.
5-Hydroxyflavone (Primuletin): Similar structure but with different substitution patterns, leading to varied biological activities.
Uniqueness: 5-Acetoxy-7-hydroxyflavone stands out due to its unique acetoxy group, which imparts distinct chemical reactivity and enhances its biological activities, particularly its antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-10(18)21-15-7-12(19)8-16-17(15)13(20)9-14(22-16)11-5-3-2-4-6-11/h2-9,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEVJMPLRAGWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577585 | |
Record name | 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132351-58-7 | |
Record name | 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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